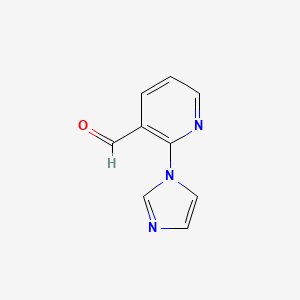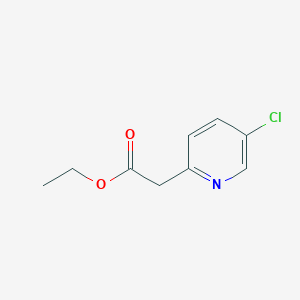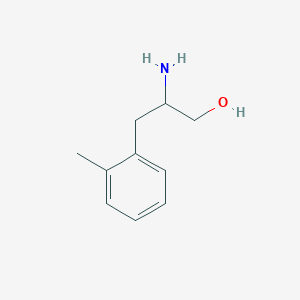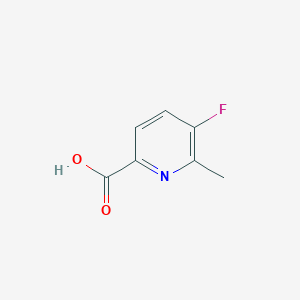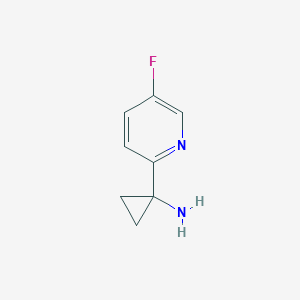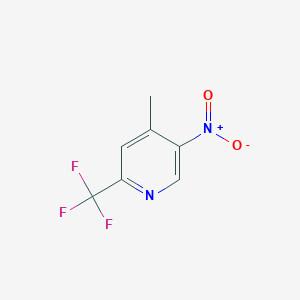
4-メチル-5-ニトロ-2-(トリフルオロメチル)ピリジン
概要
説明
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a pyridine ring
科学的研究の応用
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
Target of action
Trifluoromethylpyridine derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The specific targets of these compounds can vary widely depending on their structure and intended use.
Mode of action
The mode of action of trifluoromethylpyridine derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical pathways
The biochemical pathways affected by trifluoromethylpyridine derivatives can vary widely depending on their structure and intended use. For example, some trifluoromethylpyridine derivatives are used as pesticides, where they may interfere with the biochemical pathways of pests .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trifluoromethylpyridine derivatives can vary widely depending on their structure. These properties can impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of trifluoromethylpyridine derivatives can vary widely depending on their structure and intended use. For example, some trifluoromethylpyridine derivatives are used as pesticides, where they may cause death or other harmful effects in pests .
Action environment
Environmental factors can influence the action, efficacy, and stability of trifluoromethylpyridine derivatives. For example, factors such as temperature, pH, and the presence of other chemicals can affect how these compounds behave .
生化学分析
Biochemical Properties
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, it can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s involvement in these pathways highlights its potential impact on metabolic health and disease .
Transport and Distribution
The transport and distribution of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s efficacy and potential side effects .
Subcellular Localization
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, influencing its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group, nitro group, and methyl group onto the pyridine ring through a series of chemical reactions. One common method involves the trifluoromethylation of a pyridine derivative, followed by nitration and methylation reactions. The specific conditions for these reactions can vary, but they often involve the use of strong acids, bases, and oxidizing agents.
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methyl-5-amino-2-(trifluoromethyl)pyridine.
類似化合物との比較
4-Methyl-2-(trifluoromethyl)pyridine: Lacks the nitro group, which may result in different chemical and biological properties.
5-Nitro-2-(trifluoromethyl)pyridine:
4-Methyl-5-nitropyridine: Does not contain the trifluoromethyl group, which can significantly alter its chemical behavior and applications.
Uniqueness: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is unique due to the combination of the trifluoromethyl, nitro, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-methyl-5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVOZQHDJFJNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696822 | |
| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944317-53-7 | |
| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


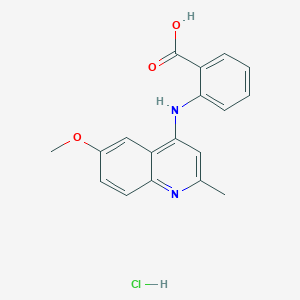
![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)
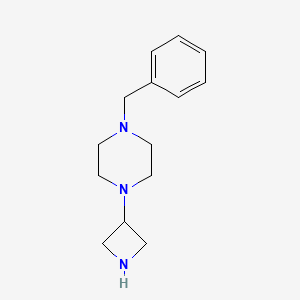
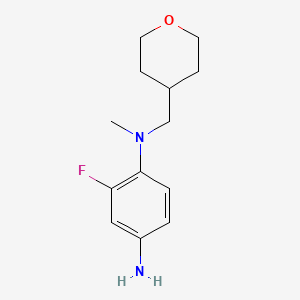
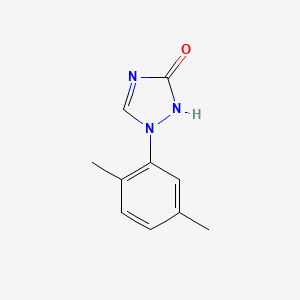
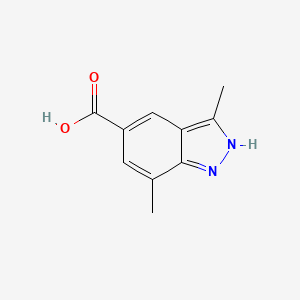
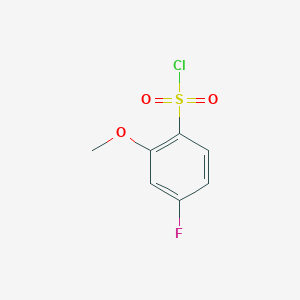
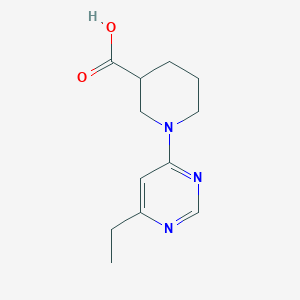
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)
